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Compound of Interest

Compound Name: 5-Ethynylpyrimidine

Cat. No.: B139185 Get Quote

CAS Number: 153286-94-3[1] Molecular Formula: C₆H₄N₂[1]

This technical guide provides an in-depth overview of 5-Ethynylpyrimidine, a key building

block in medicinal chemistry and drug discovery. The document is intended for researchers,

scientists, and drug development professionals, offering a summary of its chemical properties,

detailed experimental protocols for its synthesis, and its applications in bioorthogonal

chemistry.

Core Chemical Data
5-Ethynylpyrimidine is a pyrimidine derivative featuring an ethynyl group at the 5-position.

This functional group makes it a versatile precursor for the synthesis of more complex

molecules, particularly through carbon-carbon bond-forming reactions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b139185?utm_src=pdf-interest
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Sonogashira_Coupling_of_5_Bromopyrimidine_with_Terminal_Alkynes.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Sonogashira_Coupling_of_5_Bromopyrimidine_with_Terminal_Alkynes.pdf
https://www.benchchem.com/product/b139185?utm_src=pdf-body
https://www.benchchem.com/product/b139185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 153286-94-3 [1]

Molecular Formula C₆H₄N₂ [1]

Molecular Weight 104.11 g/mol

IUPAC Name 5-ethynylpyrimidine [1]

SMILES C#CC1=CN=CN=C1 [1]

InChI
InChI=1S/C6H4N2/c1-2-6-3-7-

5-8-4-6/h1,3-5H
[1]

Synthesis of 5-Ethynylpyrimidine via Sonogashira
Coupling
The most common and efficient method for the synthesis of 5-Ethynylpyrimidine is the

Sonogashira cross-coupling reaction. This reaction involves the coupling of a 5-halopyrimidine

(typically 5-bromopyrimidine or 5-iodopyrimidine) with a terminal alkyne, catalyzed by a

palladium complex and a copper(I) co-catalyst in the presence of a base.

Experimental Protocol: Sonogashira Coupling of 5-
Bromopyrimidine with Trimethylsilylacetylene
This two-step protocol involves the initial coupling of 5-bromopyrimidine with

trimethylsilylacetylene (TMSA), followed by the deprotection of the silyl group to yield 5-
ethynylpyrimidine.

Materials:

5-Bromopyrimidine

Trimethylsilylacetylene (TMSA)

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

Copper(I) iodide (CuI)
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Triethylamine (TEA)

Tetrahydrofuran (THF), anhydrous

Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

Diethyl ether

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Ethyl acetate and hexanes for chromatography

Procedure:

Step 1: Synthesis of 5-((Trimethylsilyl)ethynyl)pyrimidine

To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-

bromopyrimidine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and

copper(I) iodide (0.04 eq).

Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (TEA) (2.0 eq).

To this stirred suspension, add trimethylsilylacetylene (1.2 eq) dropwise.

Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by

thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and filter through a pad of

celite, washing with ethyl acetate.

Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of

ethyl acetate in hexanes to afford 5-((trimethylsilyl)ethynyl)pyrimidine.

Step 2: Deprotection to 5-Ethynylpyrimidine

Dissolve the 5-((trimethylsilyl)ethynyl)pyrimidine (1.0 eq) in THF.

Cool the solution to 0°C in an ice bath.

Add tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1 eq) dropwise.

Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1 hour,

monitoring by TLC.

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

Extract the product with diethyl ether (3 x volumes).

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield pure 5-
ethynylpyrimidine.
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Step 1: Sonogashira Coupling

Step 2: Deprotection

5-Bromopyrimidine +
Trimethylsilylacetylene

Coupling Reaction
(60°C, 4-6h)

Pd(PPh₃)₂Cl₂, CuI, TEA, THF

Workup & Purification 5-((Trimethylsilyl)ethynyl)pyrimidine

Deprotection Reaction
(0°C to RT, 1.5h)

Intermediate

TBAF, THF Workup & Purification 5-Ethynylpyrimidine

Click to download full resolution via product page

Synthesis of 5-Ethynylpyrimidine Workflow

Application in Bioorthogonal Chemistry: Click
Reaction
5-Ethynylpyrimidine is a valuable reagent in bioorthogonal chemistry, specifically in copper(I)-

catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". The terminal alkyne

of 5-ethynylpyrimidine can react with an azide-modified biomolecule to form a stable triazole

linkage. This reaction is highly specific and can be performed in complex biological media,

making it suitable for labeling and detecting biomolecules.

Experimental Protocol: Labeling of an Azide-Modified
Peptide
This protocol provides a general procedure for the labeling of a peptide containing an azide

functionality with 5-ethynylpyrimidine.

Materials:

Azide-modified peptide
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5-Ethynylpyrimidine

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Phosphate-buffered saline (PBS), pH 7.4

Dimethyl sulfoxide (DMSO)

Size-exclusion chromatography columns

Procedure:

Prepare a stock solution of the azide-modified peptide in PBS.

Prepare a stock solution of 5-ethynylpyrimidine in DMSO.

Prepare a fresh stock solution of sodium ascorbate in PBS.

Prepare a catalyst premix by combining CuSO₄ and THPTA in PBS.

In a microcentrifuge tube, combine the azide-modified peptide solution, the 5-
ethynylpyrimidine stock solution, and the catalyst premix.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.

Purify the labeled peptide from excess reagents using size-exclusion chromatography.

Analyze the purified product by mass spectrometry to confirm successful labeling.
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Reactants Catalyst System

Products & Purification

Azide-Modified
Biomolecule (e.g., Peptide)

CuAAC 'Click' Reaction
(in aqueous buffer, RT)

5-Ethynylpyrimidine CuSO₄ + Sodium Ascorbate
(forms Cu(I) in situ) THPTA (Ligand)

Labeled Biomolecule
(Triazole Linkage)

Purification
(e.g., Size-Exclusion Chromatography)

Click to download full resolution via product page

Bioorthogonal Labeling Workflow

Conclusion
5-Ethynylpyrimidine is a foundational building block for chemical biology and drug discovery.

Its synthesis via the robust Sonogashira coupling is well-established, and its utility in

bioorthogonal "click" chemistry provides a powerful tool for the specific labeling and study of

biomolecules. The protocols and information provided in this guide offer a starting point for

researchers to utilize 5-ethynylpyrimidine in their synthetic and biological investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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